![molecular formula C13H14N2O3 B2810358 Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate CAS No. 2411302-44-6](/img/structure/B2810358.png)
Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate
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Overview
Description
1,6-Naphthyridines are nitrogen-containing heterocyclic compounds that have been well explored by the scientific community . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Molecular Structure Analysis
In general, naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
1,5-Naphthyridines, a related compound, have been shown to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Scientific Research Applications
Synthesis and Development of Heterocyclic Compounds
Research has focused on synthesizing various derivatives of naphthyridine, including those related to Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate. These studies contribute to the development of new heterocyclic compounds, which are critical in medicinal chemistry and materials science. For instance, Balogh et al. (1986) reported the synthesis of several 1,6-naphthyridine derivatives through the Hantzsch pyridine synthesis, indicating the versatility of this class of compounds in chemical synthesis (Balogh et al., 1986).
Biological and Antibacterial Properties
Several studies have explored the biological activities of naphthyridine derivatives. For example, Pyridone-carboxylic acids, closely related to this compound, have shown potential as antibacterial agents. Hirose et al. (1982) synthesized a range of 1,6-naphthyridine derivatives and evaluated their antibacterial activities, revealing that certain substitutions on the naphthyridine ring can enhance its antimicrobial efficacy (Hirose et al., 1982).
Advancements in Organic Synthesis Techniques
The compound has also been a subject in the advancement of organic synthesis techniques. Leyva-Ramos et al. (2017) utilized microwave-assisted synthesis for producing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, demonstrating the efficiency of modern synthetic methods in producing naphthyridine derivatives (Leyva-Ramos et al., 2017).
Mechanism of Action
properties
IUPAC Name |
ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-4-18-13(17)10-6-5-9-11(14-10)7-8(2)15(3)12(9)16/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVDCVHDLGQRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C(=O)N(C(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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